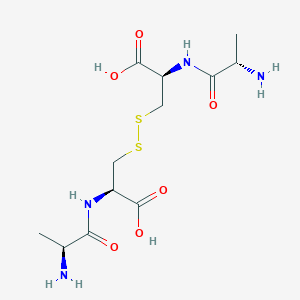![molecular formula C73H52N2 B1149813 N,N'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine) CAS No. 174141-92-5](/img/structure/B1149813.png)
N,N'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(N-([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4-amine): is an organic compound known for its complex structure and significant applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(N-([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4-amine) typically involves multi-step organic synthesisCommon reagents used in these reactions include palladium catalysts, boronic acids, and halogenated precursors .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N,N’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(N-([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenylene and biphenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, palladium catalysts.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of advanced materials, including polymers and dendrimers. Its highly conjugated structure makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in drug delivery systems and as imaging agents due to their unique optical properties .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, such as coatings, adhesives, and composites. Its stability and electronic properties make it valuable in the development of electronic devices and sensors .
Mechanism of Action
The mechanism by which N,N’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(N-([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4-amine) exerts its effects is primarily through its interaction with electronic systems. The compound’s conjugated structure allows it to participate in electron transfer processes, making it an effective material for use in electronic devices. The molecular targets and pathways involved include the conduction and valence bands in semiconductors, where the compound can facilitate charge transport .
Comparison with Similar Compounds
4,4’-((9H-Fluorene-9,9-diyl)bis(2-methylaniline)): This compound has a similar fluorene core but differs in the substitution pattern, leading to different electronic properties.
9,9-Bis(4-hydroxyphenyl)fluorene: Another compound with a fluorene core, used in the synthesis of poly(arylene ethers) and other high-performance materials.
2,2’-((9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)): This compound is used in the synthesis of polymer semiconductors for OLEDs and other electronic applications.
Uniqueness: N,N’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(N-([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4-amine) stands out due to its highly conjugated structure and the presence of multiple phenylene and biphenyl groups. This unique arrangement enhances its electronic properties, making it particularly suitable for advanced material applications .
Properties
IUPAC Name |
4-phenyl-N-(4-phenylphenyl)-N-[4-[9-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]fluoren-9-yl]phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H52N2/c1-5-17-53(18-6-1)57-29-41-63(42-30-57)74(64-43-31-58(32-44-64)54-19-7-2-8-20-54)67-49-37-61(38-50-67)73(71-27-15-13-25-69(71)70-26-14-16-28-72(70)73)62-39-51-68(52-40-62)75(65-45-33-59(34-46-65)55-21-9-3-10-22-55)66-47-35-60(36-48-66)56-23-11-4-12-24-56/h1-52H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVNUSIHWZLMGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H52N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
957.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









